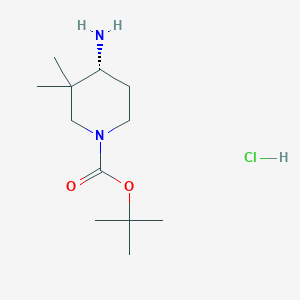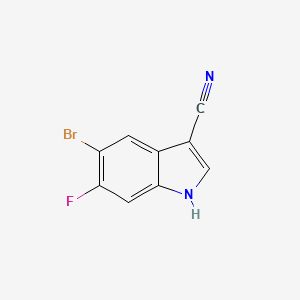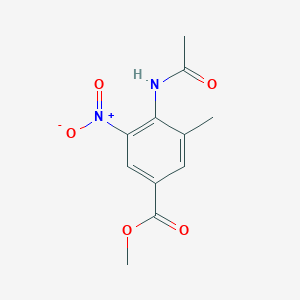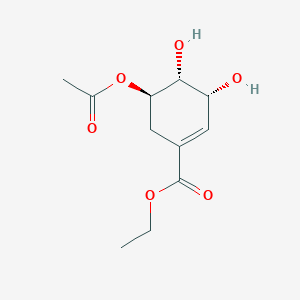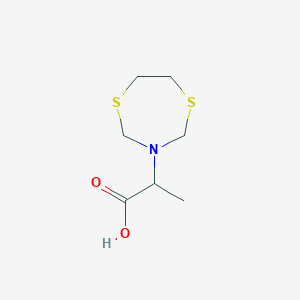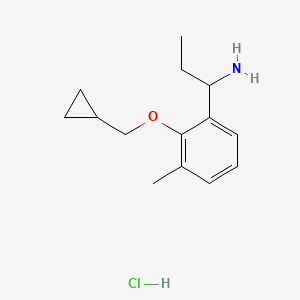
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Conformational Analogues of Dopamine
- Research has explored the synthesis and pharmacological activity of conformational analogues of dopamine, such as (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. These compounds have been found to exhibit weak alpha-adrenergic agonist properties and cardiostimulatory properties similar to dopamine, although they lack dopaminergic activity in specific models (Erhardt, Gorczynski, & Anderson, 1979).
Cyclopropenone Oximes
- Studies on cyclopropenone oximes have shown their reaction with isocyanates to produce 1:2 addition products in moderate yields. These findings could have implications for the synthesis and reactivity of similar cyclopropyl-containing compounds (Yoshida et al., 1988).
Dopamine-Sensitive Adenylate Cyclase Activities
- Investigations into mono-O-methyl derivatives of certain compounds have been conducted to understand their potential role as activators of dopamine-sensitive adenylate cyclase and as renal vasodilators, offering insights into the physiological interactions of cyclopropyl-containing compounds (Ross et al., 1986).
Hallucinogen Analogues
- Research has been done on isomeric cyclopropyl ring-methylated homologues of hallucinogen analogues. These studies have implications for understanding the activity of cyclopropyl-containing compounds in neurological contexts (Jacob & Nichols, 1982).
Isothiazolidinium Salts
- A series of N-phenyl-3-methylthiopropylamine hydrochlorides have been prepared and cyclized to form N-phenyl-S-methylisothiazolidinium derivatives. This research contributes to the understanding of cyclopropylamine derivatives in synthetic chemistry (Swank & Lambeth, 1983).
Corticotrophin-Releasing Factor Receptor Antagonists
- Studies on compounds like 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride have revealed their potential as potent and selective corticotrophin-releasing factor receptor antagonists. This research is valuable for understanding the therapeutic applications of cyclopropylamine derivatives (Gully et al., 2002).
Combined Vasodilator and Beta-Adrenoceptor Antagonist
- Synthesis and biological activity of stereoisomers of certain cyclopropylamine derivatives have been examined, highlighting their novel combination of vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988).
Propiedades
IUPAC Name |
1-[2-(cyclopropylmethoxy)-3-methylphenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-13(15)12-6-4-5-10(2)14(12)16-9-11-7-8-11;/h4-6,11,13H,3,7-9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIONQJMVZRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1OCC2CC2)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
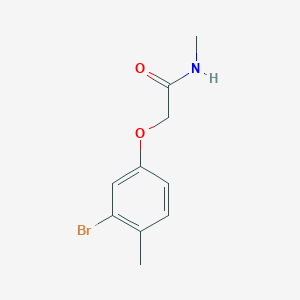
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)
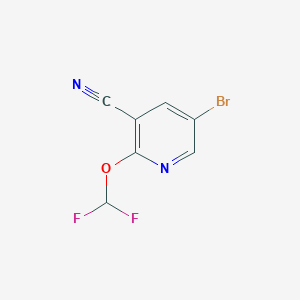
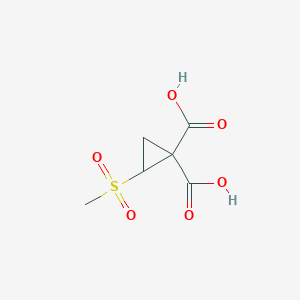
![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)

![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)
